molecular formula C19H26N2O4 B2929909 1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate CAS No. 1373029-19-6

1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate

Cat. No.: B2929909
CAS No.: 1373029-19-6
M. Wt: 346.427
InChI Key: MVYGWYOZHUIRFT-UHFFFAOYSA-N
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Description

1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro connection between an indoline and a piperidine ring, with tert-butyl and methyl groups adding to its structural complexity. Such spirocyclic compounds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can enhance the biological activity and specificity of drug candidates .

Preparation Methods

The synthesis of 1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate undergoes various chemical reactions, including:

Major products formed from these reactions include oxindoles, alcohols, and substituted derivatives, which can further be utilized in various synthetic applications.

Scientific Research Applications

1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex spirocyclic compounds and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.

    Medicine: This compound is explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The tert-butyl and methyl groups can enhance binding affinity through hydrophobic interactions, while the indoline and piperidine rings provide rigidity and specificity .

Comparison with Similar Compounds

Similar compounds include other spirocyclic derivatives such as spirooxindoles and spiroindolines. Compared to these, 1’-Tert-butyl 5-methyl spiro[indoline-3,3’-piperidine]-1’,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both indoline and piperidine rings. This uniqueness can result in distinct biological activities and chemical reactivity .

Similar Compounds

  • Spirooxindoles
  • Spiroindolines
  • Spiro[piperidine-3,3’-oxindole]

Properties

IUPAC Name

1-O'-tert-butyl 5-O-methyl spiro[1,2-dihydroindole-3,3'-piperidine]-1',5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-9-5-8-19(12-21)11-20-15-7-6-13(10-14(15)19)16(22)24-4/h6-7,10,20H,5,8-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYGWYOZHUIRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CNC3=C2C=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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